molecular formula C20H23N3O4 B4091797 4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide

4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B4091797
M. Wt: 369.4 g/mol
InChI Key: KGRKYGIDLLGLNT-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes an azepane ring, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the azepane ring and the methoxyphenyl group. The azepane ring can be synthesized through a cyclization reaction, while the methoxyphenyl group can be introduced via a substitution reaction. The final step involves the coupling of these two intermediates with a nitrobenzamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted benzamides .

Scientific Research Applications

4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(azepan-1-yl)-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-27-17-9-7-16(8-10-17)21-20(24)15-6-11-18(19(14-15)23(25)26)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRKYGIDLLGLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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